L-Alpha-methylphenylalanine

Phenylketonuria (PKU) Hyperphenylalaninemia Neurodevelopmental Toxicology

Choose L-Alpha-methylphenylalanine (α-MePhe) for reproducible, non-lethal hyperphenylalaninemia models and sophisticated peptidomimetic design. The critical α-methyl group confers metabolic stability, prevents enzymatic racemization, and eliminates the 30–60% mortality and neural cytotoxicity observed with alternative inhibitors like p-chlorophenylalanine. Commercial ≥98% HPLC purity with verified stereochemistry ([α]₂₀D = -18 ± 1°) ensures batch-to-batch consistency for LAT1 mechanism studies, NK2 antagonist synthesis, and foldamer R&D. Insist on α-MePhe to preserve experimental validity and avoid the substantial variability introduced by generic L-phenylalanine or toxic p-chlorophenylalanine.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 23239-35-2
Cat. No. B555744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alpha-methylphenylalanine
CAS23239-35-2
Synonyms23239-35-2; alpha-methyl-L-phenylalanine; (S)-2-Amino-2-methyl-3-phenylpropanoicacid; alpha-Methylphenylalanine; alpha-methyl-L-Phe; (2S)-2-amino-2-methyl-3-phenylpropanoicacid; ALPHA-BENZYL-L-ALA; (S)-2-amimo-2-methyl-3-phenylpropanoicacid; (S)-2-Amino-2-methyl-3-phenylpropionicacid; L-ALPHA-METHYLPHENYLALANINE; SBB006742; (R)-2-Amino-2-Methyl-3-PhenylpropanoicAcid; 4415-69-4; ALPHA-ME-PHE-OH; A-BENZYL-L-ALA; AC1MC5LB; Phenylalanine,a-methyl-; H-A-ME-PHE-OH; ALPHA-ME-L-PHE-OH; H-(ME)PHE-OH; H-ALPHA-ME-PHE-OH; H-ALPHA-ME-L-PHE-OH; (S)-alpha-Methylphenylalanine; L-A-METHYLPHENYLALANINE; SCHEMBL122296
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1
InChIKeyHYOWVAAEQCNGLE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alpha-methylphenylalanine (CAS 23239-35-2) Procurement Specification and Class Overview for Scientific Sourcing


L-Alpha-methylphenylalanine (α-Methyl-L-phenylalanine, α-MePhe) is a synthetic, non-proteinogenic α,α-disubstituted α-amino acid derived from L-phenylalanine via α-carbon methylation, with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This structural modification prevents enzymatic racemization and confers resistance to metabolic degradation, distinguishing it from canonical amino acids . As a chiral building block, it serves as a phenylalanine hydroxylase inhibitor in experimental hyperphenylalaninemia models and as a conformationally constrained residue in peptidomimetic design [1]. Commercial availability includes research-grade material with purity specifications ranging from ≥98% to ≥99% (HPLC), typically supplied as a white to off-white crystalline solid with a melting point of 244–246 °C and specific optical rotation of [α]20D = -18 ± 1° (c=1 in water) .

Why L-Alpha-methylphenylalanine Cannot Be Substituted with Unmethylated or Alternative Phenylalanine Analogs in Critical Experimental Workflows


Generic substitution of L-Alpha-methylphenylalanine with unmethylated L-phenylalanine or alternative phenylalanine hydroxylase inhibitors such as p-chlorophenylalanine introduces substantial experimental variability and toxicity risks. L-Phenylalanine lacks the α-methyl group and consequently fails to induce sustained hyperphenylalaninemia without co-administration of an inhibitor; moreover, it actively suppresses β-tubulin phosphorylation in vitro, an off-target effect not observed with α-methylphenylalanine alone [1]. Conversely, the alternative inhibitor p-chlorophenylalanine, while more potent in vitro, exhibits marked cytotoxicity and produces 30–60% mortality with 27–52% body weight reduction in developing rat models—toxicities entirely absent with α-methylphenylalanine treatment [2]. At the molecular level, the α-methyl substitution also fundamentally alters substrate recognition by the L-type amino acid transporter 1 (LAT1), a distinction that directly impacts brain uptake and distribution profiles relative to non-methylated analogs [3]. These differences underscore why procurement decisions for reproducible PKU modeling, neurochemical studies, or peptidomimetic synthesis cannot rely on in-class substitution without compromising experimental validity.

Quantitative Differentiation Evidence for L-Alpha-methylphenylalanine (CAS 23239-35-2) Against Comparator Analogs


Superior In Vivo Safety Profile of α-Methylphenylalanine Versus p-Chlorophenylalanine in Chronic PKU Model Development

In a direct comparative study using developing rats, α-methylphenylalanine treatment produced no mortality and no growth deficit, whereas p-chlorophenylalanine treatment resulted in 30–60% mortality and a 27–52% decrease in body weight over the same experimental period [1]. Additionally, p-chlorophenylalanine directly inhibited neuroblastoma cell growth and exhibited cytotoxicity, whereas α-methylphenylalanine did not affect brain polyribosomes at comparable concentrations and was neither growth-inhibitory nor cytotoxic [2].

Phenylketonuria (PKU) Hyperphenylalaninemia Neurodevelopmental Toxicology

Differential Off-Target Effects on Neuronal Cytoskeletal Protein Phosphorylation: α-Methylphenylalanine Versus L-Phenylalanine

In vitro phosphorylation assays using cerebral cortex slices from 17-day-old rats revealed a critical distinction: L-phenylalanine alone decreased β-tubulin phosphorylation, whereas α-methylphenylalanine alone produced no change in 32P incorporation into any cytoskeletal protein examined [1]. The combined administration of both compounds decreased phosphorylation of both 160 kDa neurofilaments and α-tubulin, indicating that α-methylphenylalanine does not independently drive cytoskeletal dysregulation but rather modulates the effects of elevated phenylalanine [1].

Neurochemistry Cytoskeletal Phosphorylation In Vitro Toxicology

Commercial Purity Benchmarking: HPLC-Verified ≥99% Purity Enables Reproducible Peptidomimetic Synthesis

Commercially available L-Alpha-methylphenylalanine (CAS 23239-35-2) is supplied with HPLC-verified purity of ≥99%, exceeding the ≥98% minimum specification typical for research-grade α-methyl amino acid derivatives . The compound is characterized by a specific optical rotation of [α]20D = -18 ± 1° (c=1 in water), enabling batch-to-batch stereochemical verification essential for reproducible peptidomimetic conformational studies .

Peptide Synthesis Quality Control Chiral Purity

Conformational Control in Peptidomimetics: α-Methyl-L-phenylalanine Induces Solvent-Dependent 310-Helical Versus Extended C5 Conformations

In alternating copolymers with achiral α,α-diphenylglycine, the chiral α-methyl-L-phenylalanine unit drives the formation of a prevailing preferred-handed 310-helical conformation in polar solvents, as determined by circular dichroism spectroscopy and gCD anisotropy factor calculations . In less polar solvents, intrachain hydrogen bonding switches to intraresidue hydrogen bonds within the α,α-diphenylglycine unit, producing an extended planar C5-conformation . This solvent-tunable conformational behavior is not achievable with unmethylated L-phenylalanine, which lacks the α,α-disubstitution geometry required for such constrained conformational landscapes.

Peptidomimetics Secondary Structure Circular Dichroism

Differential Hepatic Phenylalanine Hydroxylase Inhibition Kinetics: Weak In Vitro Inhibitor but Potent In Vivo Suppressor

α-Methylphenylalanine exhibits a paradoxical inhibition profile: it is a very weak competitive inhibitor of rat liver phenylalanine hydroxylase in vitro, yet produces a maximal 70–75% decrease in hepatic enzyme activity in vivo within 18 hours of administration [1]. In newborn mice, 65–70% inhibition of hepatic phenylalanine hydroxylase activity is achieved within 12 hours and persists for ≥24 hours with daily dosing [2]. This in vivo potency, despite weak in vitro activity, distinguishes it from alternative inhibitors that show strong in vitro activity but fail to translate to sustained in vivo effects due to metabolic liability or toxicity.

Enzyme Inhibition Phenylalanine Hydroxylase In Vivo Pharmacology

Sustained Hyperphenylalaninemia Induction: 20–40-Fold Plasma Phenylalanine Elevation Maintained for Extended Duration

Chronic treatment of developing rats with α-methylphenylalanine plus phenylalanine maintained plasma phenylalanine concentrations at 20–40-fold above baseline for at least 50% of each of the first 18 days of life, and at 30-fold elevation after weaning [1]. In mice, plasma and brain phenylalanine concentrations increased approximately 40-fold following co-administration of α-methylphenylalanine and phenylalanine, while plasma tyrosine levels remained unaltered [2]. The inhibition of hepatic phenylalanine hydroxylase persists for ≥24 hours with daily dosing, enabling stable, long-term hyperphenylalaninemic conditions without requiring continuous infusion [2].

Hyperphenylalaninemia PKU Disease Modeling Amino Acid Metabolism

Optimal Application Scenarios for L-Alpha-methylphenylalanine (CAS 23239-35-2) Based on Quantitative Differentiation Evidence


Chronic Phenylketonuria (PKU) Disease Modeling in Developing Rodents

L-Alpha-methylphenylalanine is the optimal phenylalanine hydroxylase inhibitor for establishing chronic, non-lethal hyperphenylalaninemia in developing rodent models of PKU. With daily co-administration of α-methylphenylalanine (0.43 mg/g body weight) and phenylalanine (2 mg/g body weight), researchers achieve sustained 20–40-fold plasma phenylalanine elevations for at least 18 days without the 30–60% mortality and 27–52% growth suppression associated with p-chlorophenylalanine [1][2]. The 65–75% hepatic PAH inhibition persists for ≥24 hours per dose, enabling once-daily dosing regimens [3]. This compound produces no direct cytotoxicity to neural cells and does not independently alter cytoskeletal protein phosphorylation, ensuring that observed neuropathological outcomes are attributable to hyperphenylalaninemia rather than inhibitor off-target effects [4].

Peptidomimetic Foldamer Synthesis with Solvent-Tunable Secondary Structure

α-Methyl-L-phenylalanine serves as a chiral α,α-disubstituted building block for constructing peptidomimetics with precisely controlled conformational behavior. When incorporated into alternating copolymers with achiral α,α-diphenylglycine, the α-MePhe unit drives the formation of a preferred-handed 310-helical conformation in polar solvents, which switches to an extended planar C5-conformation in less polar environments . This solvent-responsive structural switching, validated by circular dichroism spectroscopy and gCD anisotropy factor calculations, enables rational design of foldamers with environment-dependent biological activity. The commercially available ≥99% HPLC purity with verified optical rotation ([α]20D = -18 ± 1°) ensures stereochemical fidelity essential for reproducible conformational outcomes in peptide synthesis workflows .

Carboxypeptidase A Substrate Development and NK2 Receptor Antagonist Synthesis

L-Alpha-methylphenylalanine is directly employed as a precursor for synthesizing hippuryl-α-methylphenylalanine and hippuryl-α-methylphenyllactic acid, which serve as defined substrates for carboxypeptidase A enzymatic assays . The compound is also utilized in the synthesis of high-affinity tachykinin NK2 receptor antagonists, where the α-methyl substitution provides conformational constraint that enhances receptor binding specificity relative to unmethylated phenylalanine-containing scaffolds . The consistent purity and stereochemical integrity of commercial α-MePhe batches directly translate to reproducible synthetic yields and reliable structure-activity relationship data in medicinal chemistry programs targeting neurokinin receptor modulation .

LAT1-Mediated Blood-Brain Barrier Transport Studies and PET Tracer Development

As an established substrate of the L-type amino acid transporter 1 (LAT1), α-methylphenylalanine serves as a reference compound for characterizing blood-brain barrier amino acid transport mechanisms and as a scaffold for developing LAT1-targeted imaging agents [5]. The α-methyl substitution confers distinct LAT1 recognition properties compared to unmethylated phenylalanine, a critical consideration in medicinal chemistry programs designing brain-penetrant prodrugs via LAT1 conjugation [6]. Fluorinated α-methylphenylalanine derivatives have been developed as novel LAT1-selective PET tracers, leveraging the compound's proven brain uptake characteristics while introducing 18F-labeling for non-invasive imaging of LAT1-expressing tissues [5].

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